N-(2-bromo-4-nitrophenyl)acetamide
Overview
Description
N-(2-bromo-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7BrN2O3. It is a yellow solid that is primarily used in organic synthesis and the preparation of various chemical libraries, particularly those related to anticancer drug analogs .
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Utilized in the synthesis of bioactive compounds for biological studies.
Medicine: Employed in the development of anticancer drug analogs and other pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
N-(2-bromo-4-nitrophenyl)acetamide is a complex organic compound used in various fields of research . .
Biochemical Pathways
It is known that the compound is used in organic synthesis and in the synthesis of libraries of anticancer drug analogs .
Result of Action
It is known that the compound is used in the synthesis of libraries of anticancer drug analogs , suggesting potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)acetamide typically involves the reaction of 2-bromo-4-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Acylation: The acetamide group can participate in acylation reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder.
Acylation: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and methoxy derivatives.
Reduction: The major product is 2-bromo-4-aminoaniline.
Acylation: Products include various acylated derivatives depending on the acylating agent used.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4-nitrophenyl)acetamide: Unique due to its specific substitution pattern and functional groups.
N-(2-chloro-4-nitrophenyl)acetamide: Similar but with a chlorine atom instead of bromine.
N-(2-bromo-4-aminophenyl)acetamide: Similar but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to its combination of a bromine atom and a nitro group, which provides distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRYGNVWNQYYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462008 | |
Record name | N-(2-Bromo-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57045-86-0 | |
Record name | N-(2-Bromo-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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